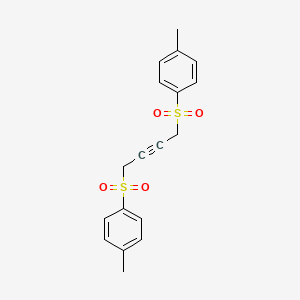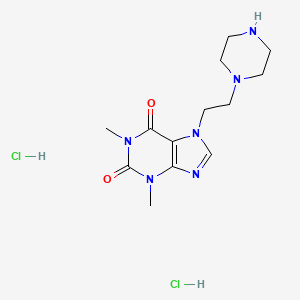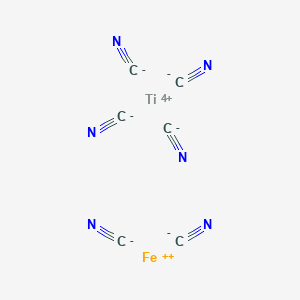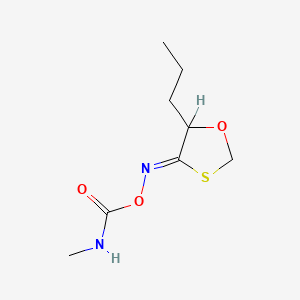
1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- is a chemical compound with the molecular formula C9H15N2O3S. It is known for its unique structure, which includes an oxathiolanone ring and a propyl group.
Méthodes De Préparation
The synthesis of 1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- involves several steps. One common synthetic route includes the reaction of a propyl-substituted oxathiolanone with methyl isocyanate in the presence of a base. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- can be compared with other similar compounds, such as:
1,3-Oxathiolan-4-one, 5-methyl-, O-((methylamino)carbonyl)oxime: This compound has a methyl group instead of a propyl group, which can affect its chemical reactivity and biological activity.
1,3-Oxathiolan-4-one, 5-ethyl-, O-((methylamino)carbonyl)oxime: The presence of an ethyl group instead of a propyl group can lead to differences in its physical properties and applications.
1,3-Oxathiolan-4-one, 5-butyl-, O-((methylamino)carbonyl)oxime: The butyl group can result in variations in the compound’s solubility and stability.
Propriétés
Numéro CAS |
54266-80-7 |
|---|---|
Formule moléculaire |
C8H14N2O3S |
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
[(Z)-(5-propyl-1,3-oxathiolan-4-ylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C8H14N2O3S/c1-3-4-6-7(14-5-12-6)10-13-8(11)9-2/h6H,3-5H2,1-2H3,(H,9,11)/b10-7- |
Clé InChI |
JDOFONHTNPZLDC-YFHOEESVSA-N |
SMILES isomérique |
CCCC1/C(=N/OC(=O)NC)/SCO1 |
SMILES canonique |
CCCC1C(=NOC(=O)NC)SCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



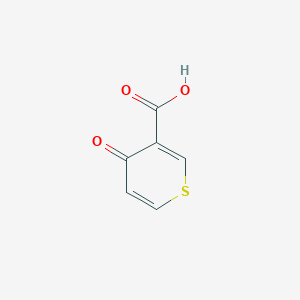
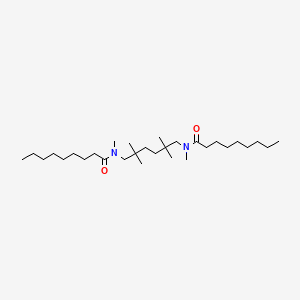


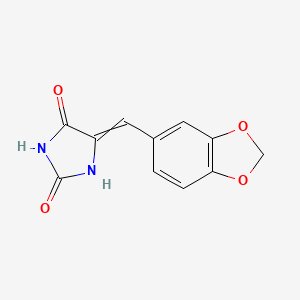
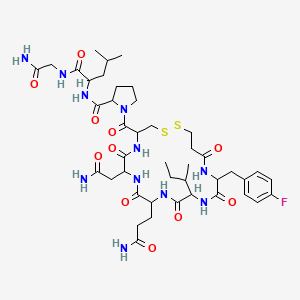
![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
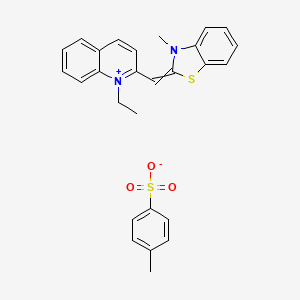
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
